molecular formula C22H18N4O3S2 B11467982 4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11467982
M. Wt: 450.5 g/mol
InChI Key: HGCAZSXPCNZOEZ-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a benzodioxole moiety, a benzothiazole moiety, and a pyrazolothiazepine core.

Preparation Methods

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, typically starting with the preparation of the benzodioxole and benzothiazole intermediates. These intermediates are then subjected to cyclization reactions to form the pyrazolothiazepine core. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, followed by cyclization under acidic or basic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole and benzothiazole moieties, using reagents like sodium hydride or lithium diisopropylamide.

    Cyclization: The formation of the pyrazolothiazepine core involves cyclization reactions, often facilitated by acidic or basic catalysts.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has shown promise in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to altered cellular responses .

Properties

Molecular Formula

C22H18N4O3S2

Molecular Weight

450.5 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C22H18N4O3S2/c1-11-3-5-14-17(7-11)31-22(23-14)26-21-19(12(2)25-26)20(30-9-18(27)24-21)13-4-6-15-16(8-13)29-10-28-15/h3-8,20H,9-10H2,1-2H3,(H,24,27)

InChI Key

HGCAZSXPCNZOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC6=C(C=C5)OCO6)C(=N3)C

Origin of Product

United States

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